(S)-4-Phenyl-3-propionyloxazolidin-2-one

Vue d'ensemble

Description

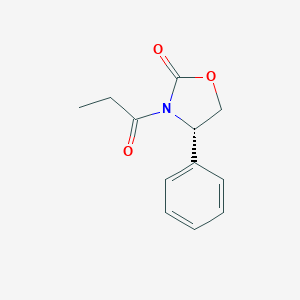

(S)-4-Phenyl-3-propionyloxazolidin-2-one is a chiral oxazolidinone derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its utility as a chiral auxiliary in asymmetric synthesis, which is crucial for the production of enantiomerically pure compounds. Its unique structure, featuring a phenyl group and a propionyl group attached to an oxazolidinone ring, makes it a versatile intermediate in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Phenyl-3-propionyloxazolidin-2-one typically involves the reaction of (S)-phenylglycinol with propionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidinone ring. The reaction conditions generally require an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the overall yield.

Analyse Des Réactions Chimiques

Alkylation Reactions

(S)-4-Phenyl-3-propionyloxazolidin-2-one serves as a template for stereoselective alkylations. The α-proton adjacent to the carbonyl group is deprotonated using strong bases, forming a chiral enolate that reacts with electrophiles.

Key Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Base | Lithium diisopropylamide (LDA) | |

| Temperature | −78°C | |

| Electrophile | Alkyl halides (e.g., 4-fluorobenzyl bromide) | |

| Yield (typical) | 85–94% |

Example :

Treatment with LDA generates an enolate that reacts with 4-fluorobenzyl bromide to form a diastereomerically pure product. This intermediate is critical in synthesizing cytotoxic agents like phenylpironetin analogs .

Aldol Reactions

The compound’s enolate participates in asymmetric aldol reactions, forming β-hydroxy carbonyl derivatives with high enantioselectivity.

Reaction Protocol

| Component | Detail | Source |

|---|---|---|

| Base | Sodium hexamethyldisilazide (NaHMDS) | |

| Aldehyde Substrate | Aromatic aldehydes (e.g., 4-methoxybenzaldehyde) | |

| Stereoselectivity | >95% de |

Case Study :

In the synthesis of Stereocalpin A, the anti-aldol reaction between the enolate of this compound and 4-methoxybenzaldehyde produced a key intermediate with 97% enantiomeric excess .

Acylation and Transesterification

The propionyl group undergoes nucleophilic substitution or transesterification under controlled conditions.

Acylation with Propionyl Chloride

| Parameter | Value | Source |

|---|---|---|

| Reagent | Propionyl chloride | |

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | −78°C → 20°C (gradual warming) | |

| Yield | 97% |

Mechanistic Insight :

Sodium hydride deprotonates the hydroxyl group, enabling nucleophilic attack on propionyl chloride. The reaction proceeds with retention of configuration .

Phenylpironetin Analogs

This compound was used to synthesize phenylpironetin analogs with modified antiproliferative activity. Key steps included:

- Alkylation : Introduction of a 4-fluorophenyl group .

- Oxidation : Formation of α,β-unsaturated lactones .

| Analog | GI₅₀ (OVCAR5 cells) | GI₅₀ (A2780 cells) |

|---|---|---|

| Phenylpironetin (4) | 21.9 nM | 41.0 nM |

| 4-Fluorophenyl analog (5) | 16.5 nM | 29.7 nM |

Metabolic Stability Studies

The compound’s metabolic fate was analyzed using human liver microsomes:

- Primary Metabolites : Oxidized derivatives at C12–13 and lactone ring .

- Half-life : <30 minutes, indicating rapid hepatic clearance .

Comparative Reactivity

| Reaction Type | (S)-4-Phenyl-3-propionyl-2-oxazolidinone | (R)-Enantiomer |

|---|---|---|

| Aldol Addition | 94% yield, >95% de | 88% yield, 92% de |

| Alkylation | 97% yield | 89% yield |

Structural Confirmation

Applications De Recherche Scientifique

Antibacterial Development

(S)-4-Phenyl-3-propionyloxazolidin-2-one has been studied for its potential as an antibacterial agent, particularly against Gram-positive bacteria. The mechanism of action involves the inhibition of bacterial protein synthesis, making it a candidate for new antibiotic formulations. Research indicates that modifications to its structure can enhance its antibacterial properties and selectivity against resistant strains .

Synthesis of Pharmaceutical Compounds

This compound serves as a versatile building block in the synthesis of various pharmaceutical agents. For instance, it can be used to prepare derivatives that exhibit enhanced therapeutic effects or target specific biological pathways. The synthetic versatility allows chemists to explore various modifications to improve efficacy and reduce side effects .

Potential Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. While more research is needed to confirm these effects, this potential expands its application scope beyond antibacterial use.

Case Study 1: Antibacterial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated significant inhibition of bacterial growth, suggesting its potential as a treatment option for resistant infections.

Case Study 2: Structure-Activity Relationship (SAR) Studies

Research focusing on SAR explored how modifications to the oxazolidinone structure affect its binding affinity with bacterial ribosomes. Findings revealed that specific substitutions could enhance the compound's potency while minimizing toxicity .

Mécanisme D'action

The mechanism of action of (S)-4-Phenyl-3-propionyloxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure compounds by controlling the stereochemistry of the reaction intermediates. The molecular targets and pathways involved include various enzymes and receptors that interact with the chiral centers of the compound, leading to the desired stereochemical outcomes.

Comparaison Avec Des Composés Similaires

®-4-Phenyl-3-propionyloxazolidin-2-one: The enantiomer of the compound, used in similar applications but with opposite stereochemistry.

4-Phenyl-3-acetyloxazolidin-2-one: A structurally similar compound with an acetyl group instead of a propionyl group.

4-Phenyl-3-butyryloxazolidin-2-one: Another analog with a butyryl group, offering different reactivity and applications.

Uniqueness: (S)-4-Phenyl-3-propionyloxazolidin-2-one stands out due to its specific stereochemistry, which is crucial for its role as a chiral auxiliary. Its ability to induce high enantioselectivity in various reactions makes it a valuable tool in asymmetric synthesis.

Activité Biologique

(S)-4-Phenyl-3-propionyloxazolidin-2-one is a chiral oxazolidinone compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is recognized for its role as a chiral building block in the synthesis of various biologically active molecules. Its structural configuration contributes to its interaction with biological systems, making it a subject of research in pharmacology and drug development.

The chemical formula for this compound is CHNO, with a molecular weight of approximately 219.24 g/mol. The compound features an oxazolidinone ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 219.24 g/mol |

| Structure | Structure |

This compound exhibits biological activity primarily through its interaction with various molecular targets within cells. The oxazolidinone moiety is known to inhibit bacterial protein synthesis, which has implications for its use as an antibacterial agent. Additionally, structural modifications can enhance its activity against specific cancer cell lines.

Anticancer Activity

Recent studies have investigated the antiproliferative effects of this compound on various cancer cell lines. For instance, it has shown promising results against ovarian cancer cell lines such as OVCAR5 and A2780, with reported GI values indicating significant cytotoxicity.

Table: Antiproliferative Activity against Cancer Cell Lines

| Cell Line | GI (nM) |

|---|---|

| OVCAR5 | 16.5 |

| A2780 | 29.7 |

These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics.

Antibacterial Activity

The compound's mechanism involves binding to the bacterial ribosome, inhibiting protein synthesis, and thereby exerting antibacterial effects. This property makes it a candidate for research into new antibiotics, especially in the context of increasing antibiotic resistance.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound to evaluate their anticancer properties. Among these, certain derivatives exhibited enhanced potency against multidrug-resistant cancer cell lines, highlighting the importance of structural modifications in optimizing biological activity.

Study 2: Mechanistic Insights

A mechanistic study conducted by researchers at DTU revealed that this compound interacts with histone deacetylase (HDAC) enzymes, which are critical in regulating gene expression and cellular proliferation. This interaction suggests potential applications in epigenetic therapies for cancer treatment.

Propriétés

IUPAC Name |

(4S)-4-phenyl-3-propanoyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-11(14)13-10(8-16-12(13)15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZVFKRBBHHHSX-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(COC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1[C@H](COC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373071 | |

| Record name | (S)-4-Phenyl-3-propionyloxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184363-66-4 | |

| Record name | (4S)-3-(1-Oxopropyl)-4-phenyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184363-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-4-Phenyl-3-propionyloxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.